2-Fluorocyclopropanecarboxylic acid 2-Fluorocyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 156816-78-3
VCID: VC21288283
InChI: InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
SMILES: C1C(C1F)C(=O)O
Molecular Formula: C4H5FO2
Molecular Weight: 104.08 g/mol

2-Fluorocyclopropanecarboxylic acid

CAS No.: 156816-78-3

Cat. No.: VC21288283

Molecular Formula: C4H5FO2

Molecular Weight: 104.08 g/mol

* For research use only. Not for human or veterinary use.

2-Fluorocyclopropanecarboxylic acid - 156816-78-3

Specification

CAS No. 156816-78-3
Molecular Formula C4H5FO2
Molecular Weight 104.08 g/mol
IUPAC Name 2-fluorocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
Standard InChI Key HZQKMZGKYVDMCT-UHFFFAOYSA-N
SMILES C1C(C1F)C(=O)O
Canonical SMILES C1C(C1F)C(=O)O

Introduction

Chemical Structure and Properties

2-Fluorocyclopropanecarboxylic acid (CAS: 156816-78-3) is an organofluorine compound with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol . The structure consists of a three-membered cyclopropane ring with a fluorine substituent at the 2-position and a carboxylic acid group at position 1. This combination creates a unique structural motif with significant importance in medicinal chemistry.

The compound is also known by several synonyms including:

  • 2-fluoro-1-cyclopropanecarboxylic acid

  • 2-fluorocyclopropane-1-carboxylic acid ester

  • trans-2-fluoro-cyclopropanecarboxylic acid

  • 2-fluoro-cyclopropane-1-carboxylic acid

Physical and Chemical Properties

The compound's key physicochemical parameters are summarized in the following table:

PropertyValue
Molecular FormulaC₄H₅FO₂
Molecular Weight104.08000 g/mol
Exact Mass104.02700
PSA37.30000
LogP0.42900
Storage Condition2-8°C
Hazard CodeXi (Irritant)

The relatively low molecular weight and moderate lipophilicity (LogP of 0.429) contribute to its utility as a pharmaceutical building block .

Stereochemistry and Isomeric Forms

2-Fluorocyclopropanecarboxylic acid exists in multiple stereoisomeric forms due to the presence of two stereogenic centers in the cyclopropane ring. The specific stereochemistry significantly impacts the biological activity of resulting pharmaceutical compounds.

The stereoisomers include:

  • (1S,2S)-2-fluorocyclopropanecarboxylic acid

  • (1R,2R)-2-fluorocyclopropanecarboxylic acid

  • (1S,2R)-2-fluorocyclopropanecarboxylic acid (CAS: 167073-07-6)

  • (1R,2S)-2-fluorocyclopropanecarboxylic acid

The (1S,2S) isomer is particularly important in pharmaceutical applications, serving as a key intermediate in the synthesis of sitafloxacin, a potent quinolone antibiotic .

Pharmaceutical Significance

2-Fluorocyclopropanecarboxylic acid has gained prominence primarily due to its role in drug synthesis, especially for antibacterial compounds.

Role in Antibiotic Development

The compound serves as a critical building block in the synthesis of sitafloxacin, a potent quinolone antibiotic. One side chain of sitafloxacin contains a monofluorocyclopropane moiety, requiring (1S,2S)-2-fluorocyclopropanecarboxylic acid as a key intermediate . The N-1 cyclopropyl group in quinolone antibiotics plays a crucial role in enhancing their antibacterial potency .

The integration of the fluorocyclopropane moiety into pharmaceutical compounds provides several advantages:

  • Increased lipophilicity without significantly changing molecular volume

  • Enhanced membrane penetration capabilities

  • Improved bioavailability

  • Potentially increased potency compared to non-fluorinated analogs

These benefits align with the well-established principle that fluorine incorporation into drug molecules can significantly enhance their pharmacological properties, a concept first validated in 1954 with the discovery that 9a-fluoroacetic acid cortisone exhibited anti-inflammatory effects approximately 15 times stronger than hydrocortisone .

Synthesis Methods

The synthesis of 2-fluorocyclopropanecarboxylic acid presents considerable challenges, which has resulted in its high cost and limited availability. This has consequently impacted the market penetration of drugs like sitafloxacin that require this intermediate . Multiple synthesis approaches have been developed over the years.

Bayer Pharmaceuticals Method (1990)

This method utilizes butadiene as the starting material to create a cyclopropane intermediate, followed by oxidation of excess alkenyl groups to form 2-fluorocyclopropanecarboxylic acid. This approach was documented in the Journal of Fluorine Chemistry in 1990 .

First Sankyo Pharmaceutical Method (1995)

This approach involves a reaction between Freon and thiophenol, where the resulting phenyl sulfide is reacted with t-butyl acrylate to obtain the corresponding cyclopropane intermediate. This method was patented in Japan (JPH0717945) .

Novel Synthesis Method

A more recent synthesis method consists of five key steps:

  • Reacting 1,1-dichloro-1-fluoroethane with thiophenol in the presence of an alkali to produce a phenyl sulfide intermediate

  • Oxidizing this intermediate with Oxone (replacing the traditionally used but less safe mCPBA)

  • Elimination reaction under basic conditions to obtain 1-fluoro-1-benzenesulfonylethylene

  • Addition reaction between this intermediate and ethyl diazoacetate using a catalyst to obtain a cyclopropane intermediate

  • Elimination reaction under basic conditions followed by acidification to yield 2-fluorocyclopropanecarboxylic acid

This method offers several advantages over previous approaches:

  • Shorter synthetic route

  • Utilizes bulk commodity starting materials

  • Lower raw material costs

  • Safer process for scale-up

  • Higher reaction yields

  • Reduced production costs

Stereoselective Synthesis

For applications requiring specific stereoisomers, more specialized methods have been developed. A notable example is the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters, which provides an effective approach for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid .

This method is particularly interesting as it demonstrates successful cyclopropanation of electron-deficient olefins with diazoacetates, which is typically challenging in organic synthesis. The stereoselectivity achieved in this process is crucial for pharmaceutical applications where specific isomers are required .

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